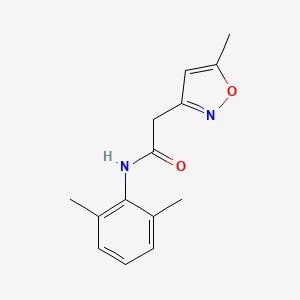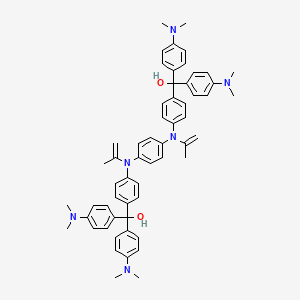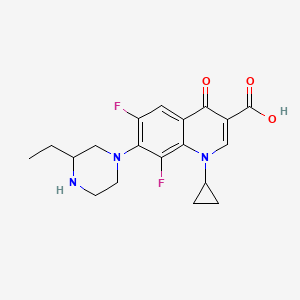
Einecs 302-167-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 302-167-8,也称为2,4,6-三氯苯酚,是一种属于氯化酚类化学化合物。由于其抗菌性能,它被广泛应用于各种工业应用中。 该化合物列于欧洲现有商业化学品清单(EINECS)中,该清单包括 1971 年 1 月 1 日至 1981 年 9 月 18 日期间在欧洲共同体市场上的物质 .
准备方法
合成路线及反应条件
2,4,6-三氯苯酚可以通过苯酚的氯化合成。该反应通常涉及在三氯化铁 (FeCl3) 或三氯化铝 (AlCl3) 等催化剂存在下使用氯气。反应在受控条件下进行,以确保对苯酚环上 2、4 和 6 位的选择性氯化。
工业生产方法
在工业环境中,2,4,6-三氯苯酚是使用大规模氯化工艺生产的。反应在配备有温度和压力控制系统的反应器中进行,以优化产率和纯度。然后通过蒸馏或重结晶纯化产物以去除任何杂质。
化学反应分析
反应类型
2,4,6-三氯苯酚会发生各种化学反应,包括:
氧化: 它可以被氧化生成氯化醌。
还原: 它可以被还原生成氯化程度较低的酚类。
取代: 它可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常见试剂及条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 亲核试剂如氢氧根离子 (OH-) 或胺类 (NH2-) 通常用于取代反应。
主要生成物
氧化: 氯化醌。
还原: 氯化程度较低的酚类。
取代: 取决于所用亲核试剂的各种取代酚。
科学研究应用
2,4,6-三氯苯酚在科学研究中有着广泛的应用:
化学: 它被用作合成其他氯化化合物的起始原料。
生物学: 它被研究其抗菌性能及其对微生物生长的影响。
医学: 对其作为防腐剂或消毒剂的潜在用途进行研究。
工业: 它用于生产杀虫剂、除草剂和防腐剂。
作用机制
2,4,6-三氯苯酚的抗菌性能归因于其破坏微生物细胞膜的能力。它与细胞膜的脂质双层相互作用,导致渗透性增加和细胞内容物泄漏。这会导致细胞死亡和微生物生长抑制。该化合物还会干扰微生物细胞内的酶活性,进一步促进其抗菌作用。
相似化合物的比较
2,4,6-三氯苯酚可以与其他氯化酚类进行比较,例如:
2,4-二氯苯酚: 结构相似,但少了一个氯原子,导致反应性和应用不同。
五氯苯酚: 含有五个氯原子,使其毒性更大,主要用作杀虫剂和木材防腐剂。
4-氯苯酚: 仅包含一个氯原子,用于合成药物和染料。
2,4,6-三氯苯酚的独特之处在于其平衡的氯化,这为各种应用提供了最佳的抗菌性能,同时保持了可控的毒性水平。
属性
CAS 编号 |
94094-65-2 |
|---|---|
分子式 |
C40H64N4O6 |
分子量 |
697.0 g/mol |
IUPAC 名称 |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione;2-ethylhexanoic acid |
InChI |
InChI=1S/C24H32N4O2.2C8H16O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30;2*1-3-5-6-7(4-2)8(9)10/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3;2*7H,3-6H2,1-2H3,(H,9,10) |
InChI 键 |
TWNMHUZCMRABAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
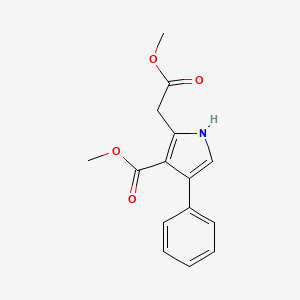
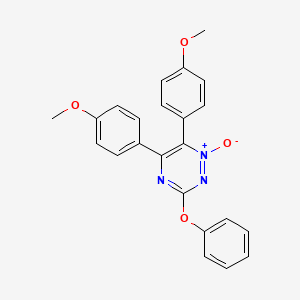

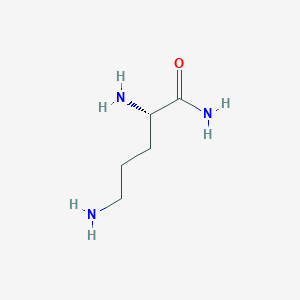
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
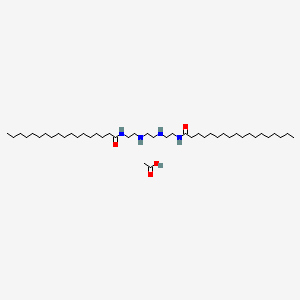
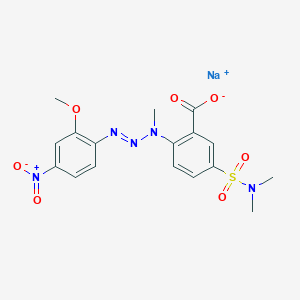
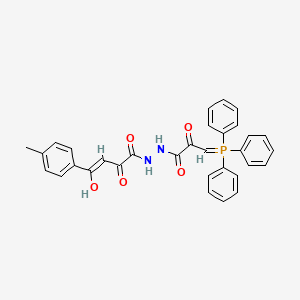
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
